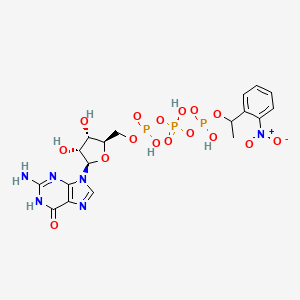![molecular formula C29H53NO5 B1141128 [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate CAS No. 111466-61-6](/img/structure/B1141128.png)
[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxetane ring, a formamido group, and a long aliphatic chain, making it an interesting subject for synthetic and application-based research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbonyl compound under UV light or using a photoinitiator.
Attachment of the Hexyl Group: The hexyl group can be introduced via a Grignard reaction, where hexyl magnesium bromide reacts with the oxetane intermediate.
Formation of the Tridecanyl Chain: This step involves the coupling of the oxetane intermediate with a tridecanyl halide using a palladium-catalyzed cross-coupling reaction.
Introduction of the Formamido Group: The formamido group is typically introduced through a formylation reaction using formic acid or formamide in the presence of a dehydrating agent.
Final Coupling: The final step involves coupling the formamido intermediate with 2-formamido-4-methylpentanoic acid using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chains, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxetane ring or the formamido group using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the formamido group or the aliphatic chains using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols or amines depending on the site of reduction.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. Its formamido group can interact with proteins and enzymes, making it useful in enzyme inhibition studies.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It can also be used in the synthesis of specialty chemicals.
作用機序
The mechanism of action of [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, while the formamido group can form hydrogen bonds with biological molecules, affecting their function. The long aliphatic chain can influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
- [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-amino-4-methylpentanoate
- [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-hydroxy-4-methylpentanoate
Uniqueness
[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate is unique due to the presence of both an oxetane ring and a formamido group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
111466-61-6 |
|---|---|
分子式 |
C29H53NO5 |
分子量 |
495.7 g/mol |
IUPAC名 |
[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m1/s1 |
InChIキー |
AHLBNYSZXLDEJQ-JVYGEBFASA-N |
SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
異性体SMILES |
CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
正規SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
同義語 |
N-Formyl-L-leucine (1R)-1-[[(2R,3R)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester; _x000B_[2R-[2α(R*),3β]]-N-Formyl-L-leucine 1-[(3-Ηexyl-4-oxo-2-oxetanyl)methyl]dodecyl_x000B_Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B1141049.png)



![(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1141054.png)


![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)




